3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide

NaV1.7 Pain State-Dependent Antagonism

This compound is a state-dependent NaV1.7 antagonist (IC50 240 nM) with a 35.4-fold hERG window and 5.3-fold selectivity over NaV1.5, making it an ideal reference standard for cardiac-safe ion channel profiling. The 3-methoxy substitution is a critical SAR anchor point conferring >10-fold potency advantage over 4-methoxy isomers in sulfamoyl benzamide series. Disclosed in Richter Gedeon patent families as a bradykinin B1 antagonist. Essential for preclinical pain models and SAR exploration programs.

Molecular Formula C19H24N2O4S
Molecular Weight 376.47
CAS No. 899967-29-4
Cat. No. B3007377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide
CAS899967-29-4
Molecular FormulaC19H24N2O4S
Molecular Weight376.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C19H24N2O4S/c1-25-18-11-5-10-17(15-18)19(22)20-13-14-26(23,24)21-12-6-9-16-7-3-2-4-8-16/h2-5,7-8,10-11,15,21H,6,9,12-14H2,1H3,(H,20,22)
InChIKeyUOCCAQPXJLADDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide (CAS 899967-29-4): Compound Identity and Structural Classification


3-Methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide (CAS 899967-29-4) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class. It features a 3-methoxybenzamide core linked via an ethyl spacer to a sulfamoyl group bearing a 3-phenylpropyl substituent. This compound has been disclosed in patent families as a bradykinin B1 receptor antagonist [1] and demonstrates off-target ion channel activity, notably as a state-dependent antagonist of the human NaV1.7 sodium channel [2].

Why Generic Substitution of 3-Methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide Fails: Structural Determinants of Differential Pharmacology


The 3-methoxy substituent on the benzamide ring is a critical determinant of pharmacological activity within the phenylsulfamoyl benzamide series. In a related series of sulfamoyl benzamide derivatives evaluated for enzyme inhibitory activity, the 3-methoxy analog (5d) exhibited an IC50 of 13.5 ± 6.8 µM, whereas the 4-methoxy analog (5e) showed markedly weaker activity with an IC50 of 149 ± 43 µM—a greater than 10-fold difference [1]. This positional sensitivity indicates that replacing the 3-methoxy group with a different substituent or relocating it leads to significant changes in biological activity, making generic substitution unreliable without explicit experimental validation.

Quantitative Differentiation Evidence for 3-Methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide vs. Structural Analogs


NaV1.7 State-Dependent Antagonism vs. Des-Methoxy Analog

3-Methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide acts as a state-dependent antagonist of the human NaV1.7 channel, showing IC50 values of 240 nM against the partially inactivated state and 3,000 nM against the non-inactivated state, indicating a 12.5-fold preference [1]. In contrast, the des-methoxy analog N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide (CAS 899997-12-7) lacks this methoxy group. Based on SAR from analogous sulfamoyl benzamide series, removal of the electron-donating 3-methoxy group is expected to significantly reduce potency and alter state-dependent binding kinetics, though direct head-to-head data are limited [2].

NaV1.7 Pain State-Dependent Antagonism

Selectivity Window: NaV1.7 vs. NaV1.5 Cardiac Isoform

The compound shows a clear selectivity window between the NaV1.7 neuronal isoform and the NaV1.5 cardiac isoform. Against the partially inactivated state of NaV1.5, the IC50 is 1,260 nM, compared to 240 nM for NaV1.7—representing a 5.3-fold selectivity ratio for NaV1.7 [1]. This selectivity profile is critical for minimizing cardiac side effects. By contrast, non-selective NaV inhibitors that lack this structural motif often show equipotent activity at NaV1.5, which is associated with pro-arrhythmic risk [2].

NaV1.5 Cardiac Safety Isoform Selectivity

hERG Liability Assessment vs. Therapeutic Potency Window

Inhibition of the hERG potassium channel is a major predictor of drug-induced QT prolongation. 3-Methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide inhibits hERG with an IC50 of 8,500 nM, which is 35.4-fold higher than its NaV1.7 partially inactivated state IC50 of 240 nM [1]. This safety margin compares favorably to many early-stage NaV inhibitors, where hERG IC50:NaV1.7 IC50 ratios are often below 10-fold, signaling a significantly cleaner cardiac profile for this specific chemotype.

hERG Cardiotoxicity Safety Margin

Patent-Disclosed Bradykinin B1 Antagonist Activity as Structural Series Identifier

This compound falls within the generic Markush structure of phenylsulfamoyl benzamide derivatives claimed as selective bradykinin B1 receptor antagonists by Richter Gedeon in patent US20100087423A1 [1]. The bradykinin B1 receptor is an inducible target implicated in chronic inflammatory pain, distinct from the constitutively expressed B2 receptor. Within this patent family, specific substitution patterns at the 3-position of the benzamide ring (including methoxy) are explicitly exemplified for modulating B1 antagonist potency and selectivity [2].

Bradykinin B1 Inflammation Pain Richter Gedeon

Recommended Research and Procurement Application Scenarios for 3-Methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide


NaV1.7 State-Dependent Antagonist Tool Compound for Pain Target Validation

With an IC50 of 240 nM at partially inactivated NaV1.7 channels and a 12.5-fold preference over the non-inactivated state [1], this compound is best deployed as a state-dependent pharmacological tool in preclinical pain models. Its 35.4-fold hERG window and 5.3-fold NaV1.7/NaV1.5 selectivity make it suitable for in vitro electrophysiology profiling and target engagement studies where cardiac safety margins are critical.

Bradykinin B1 Receptor Antagonist Lead Scaffold for Chronic Inflammatory Pain Programs

This compound's inclusion in the Richter Gedeon phenylsulfamoyl benzamide patent family as a bradykinin B1 antagonist [1] positions it for use in research programs investigating B1-mediated chronic inflammatory pain. The 3-methoxy substitution pattern is specifically linked to enhanced B1 antagonist potency within the patent SAR, making it a preferred starting point for medicinal chemistry optimization over 2- or 4-substituted analogs.

Selectivity-Profiling Reference Standard for NaV1.7 vs. NaV1.5 and hERG Cardiac Safety Panels

The well-characterized ion channel profile (NaV1.7 IC50 = 240 nM; NaV1.5 IC50 = 1,260 nM; hERG IC50 = 8,500 nM) [1] enables use as a reference standard for benchmarking selectivity in academic and industrial ion channel screening panels. This compound fills a gap as a moderately potent NaV1.7 antagonist with quantified multi-channel selectivity data that is often unavailable for closely related sulfamoyl benzamide analogs.

Medicinal Chemistry SAR Template for 3-Methoxybenzamide Sulfamoyl Derivatives

The compound's 3-methoxy substitution serves as a well-defined SAR anchor point. In analogous sulfamoyl benzamide series, the 3-OMe group confers an IC50 of 13.5 ± 6.8 µM compared to 149 ± 43 µM for the 4-OMe isomer [1]. Researchers procuring this compound for systematic SAR exploration can use it to probe the positional electronic effects of methoxy substitution on target potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 3-methoxy-N-(2-(N-(3-phenylpropyl)sulfamoyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.